molecular formula C27H24N2O5 B12302156 N-Fmoc-6-Methoxy-DL-tryptophan

N-Fmoc-6-Methoxy-DL-tryptophan

Cat. No.: B12302156
M. Wt: 456.5 g/mol
InChI Key: RHZGGMPKOBZXJX-UHFFFAOYSA-N
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Description

N-Fmoc-6-Methoxy-DL-tryptophan: is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methoxy group at the 6-position of the indole ring. Its molecular formula is C27H24N2O5, and it has a molecular weight of 456.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-6-Methoxy-DL-tryptophan typically involves the protection of the amino group of tryptophan with the Fmoc group. This can be achieved by reacting tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The methoxy group is introduced at the 6-position of the indole ring through a methylation reaction using a suitable methylating agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF) .

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-6-Methoxy-DL-tryptophan undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-Fmoc-6-Methoxy-DL-tryptophan has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions due to its structural similarity to tryptophan.

    Medicine: Investigated for its potential therapeutic applications, including its role in drug design and development.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-Fmoc-6-Methoxy-DL-tryptophan involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors that recognize tryptophan and its derivatives.

    Pathways Involved: It participates in metabolic pathways related to amino acid synthesis and degradation.

Comparison with Similar Compounds

    N-Fmoc-6-Methoxy-L-tryptophan: Similar in structure but differs in the stereochemistry of the tryptophan moiety.

    Fmoc-tryptophan: Lacks the methoxy group at the 6-position.

    N-Fmoc-tryptophan: Lacks both the methoxy group and the specific stereochemistry of N-Fmoc-6-Methoxy-DL-tryptophan.

Uniqueness: this compound is unique due to the presence of both the Fmoc protecting group and the methoxy group at the 6-position of the indole ring. This combination provides specific chemical properties and reactivity that are valuable in peptide synthesis and other chemical applications .

Properties

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxy-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C27H24N2O5/c1-33-17-10-11-18-16(14-28-24(18)13-17)12-25(26(30)31)29-27(32)34-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31)

InChI Key

RHZGGMPKOBZXJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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